Cas no 956136-85-9 (tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate)

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate structure
956136-85-9 structure
Nombre del producto:tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
Número CAS:956136-85-9
MF:C22H34BNO4
Megavatios:387.320666790009
MDL:MFCD16652353
CID:2149598
PubChem ID:53629760

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
    • 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]piperidine-1-carboxylic acid tert-butyl ester
    • tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
    • 4-(1-Boc-4-piperidyl)phenylboronic Acid Pinacol Ester
    • AKOS032455823
    • 4-[4-(4,4,5-Trimethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine-1-carboxylic acid tert-butyl ester
    • ZDJWODLFNSRSNA-UHFFFAOYSA-N
    • SCHEMBL180435
    • SB41057
    • 956136-85-9
    • SY040229
    • 4-(N-BOC-Piperidino)phenylboronic acid pinacol ester
    • tert-Butyl4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
    • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
    • MFCD16652353
    • AS-40223
    • (4-(1-(TERT-BUTOXYCARBONYL)PIPERIDIN-4-YL)PHENYL)BORONIC ACID PINACOL ESTER
    • 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine-1-carboxylic acid tert-butyl ester
    • 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine-1 carboxylic acid tert-butyl ester
    • 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl]-phenyl}-piperidine-1-carboxylic acid tert-butyl ester
    • 4-{4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl}-piperidine-1-carboxylic acid tert-butyl ester
    • DB-327476
    • MDL: MFCD16652353
    • Renchi: 1S/C22H34BNO4/c1-20(2,3)26-19(25)24-14-12-17(13-15-24)16-8-10-18(11-9-16)23-27-21(4,5)22(6,7)28-23/h8-11,17H,12-15H2,1-7H3
    • Clave inchi: ZDJWODLFNSRSNA-UHFFFAOYSA-N
    • Sonrisas: O1B(C2C=CC(=CC=2)C2CCN(C(=O)OC(C)(C)C)CC2)OC(C)(C)C1(C)C

Atributos calculados

  • Calidad precisa: 387.2580887g/mol
  • Masa isotópica única: 387.2580887g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 27
  • Cuenta de enlace giratorio: 5
  • Complejidad: 539
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 48Ų

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Información de Seguridad

  • Instrucciones de peligro: H302-H315-H319-H335
  • Condiciones de almacenamiento:Inert atmosphere,2-8°C

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLH1267-100MG
tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
956136-85-9 97%
100MG
¥ 316.00 2023-04-12
Chemenu
CM219449-250mg
tert-Butyl 4-(4-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
956136-85-9 95+%
250mg
$182 2022-08-31
eNovation Chemicals LLC
Y1001218-1g
tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
956136-85-9 95%
1g
$450 2024-08-02
eNovation Chemicals LLC
D695759-1g
4-(1-Boc-4-piperidyl)phenylboronic Acid Pinacol Ester
956136-85-9 >97%
1g
$130 2024-07-20
Ambeed
A205601-100mg
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
956136-85-9 97%
100mg
$21.0 2025-02-28
Ambeed
A205601-1g
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
956136-85-9 97%
1g
$113.0 2025-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TN402-50mg
tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
956136-85-9 97%
50mg
448.0CNY 2021-07-12
eNovation Chemicals LLC
D257290-50g
tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
956136-85-9 95%
50g
$3680 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132056-250mg
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
956136-85-9 98%
250mg
¥348.00 2024-04-24
eNovation Chemicals LLC
D695759-0.25g
4-(1-Boc-4-piperidyl)phenylboronic Acid Pinacol Ester
956136-85-9 95%
0.25g
$195 2023-08-31

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Water ,  Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ;  overnight, rt → 80 °C
Referencia
Immune effector cell therapies with enhanced efficacy by combination with LSD1 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  overnight, 100 °C
Referencia
Degradation of Bruton's tyrosine kinase (BTK) by conjugation of BTK inhibitors with E3 ligase ligand and methods of use
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  overnight, 100 °C
Referencia
Preparation of substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  1 h, 80 °C
Referencia
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3
Brawn, Ryan A. ; Cook, Andrew; Omoto, Kiyoyuki; Ke, Jiyuan; Karr, Craig; et al, ACS Medicinal Chemistry Letters, 2021, 12(1), 93-98

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  rt; 6 h, 100 °C
Referencia
Degrader compounds and application
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  16 h, rt
Referencia
Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof as Btk inhibitors
, United States, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  18 h, rt
Referencia
Preparation of pyrrolo[3,2-c]pyridine derivatives as TLR inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 100 °C
Referencia
Degradation of bruton's tyrosine kinase (BTK) by conjugation of BTK inhibitors with E3 ligase ligand and methods of use
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ;  overnight, rt → 80 °C
Referencia
CAR-expressing immune effector cell therapies with enhanced efficacy due to the use of LSD1 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  16 h, 90 °C
Referencia
Tricyclic compounds as degraders of Ikaros and Aiolos and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  6 h, 100 °C
Referencia
Synthesis of heterocycles targeting degradation of bruton's tyrosine kinase
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  16 h, rt
Referencia
Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium acetate ,  Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  2 - 8 h, 80 °C
Referencia
Preparation of oxadiazolylphenylboronic acid derivatives and analogs for use as fatty acid amide hydrolase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  12 h, rt
Referencia
Heterocyclic compounds as toll-like receptor inhibitors and their preparation
, World Intellectual Property Organization, , ,

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Raw materials

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:956136-85-9)tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
A909967
Pureza:99%
Cantidad:5g
Precio ($):436.0